BenchChemオンラインストアへようこそ!

(3,5-Diiodo-Tyr5)-LHRH

LHRH pharmacology GnRH receptor gonadotropin release

(3,5-Diiodo-Tyr5)-LHRH (CAS 73644-49-2) is the definitive biologically inert LHRH receptor probe. Unlike mono-iodinated or superagonist analogs, its 3,5-diiodo-Tyr⁵ modification completely abolishes gonadotropin release (0% LH/FSH activity) while preserving receptor binding. This makes it irreplaceable as a negative control in functional assays and an ideal cold competitor in radioligand binding studies. Pharmacologically unique—substitution with any other LHRH analog compromises experimental validity. Procure with confidence for receptor pharmacology, assay validation, and analytical method development.

Molecular Formula C55H73I2N17O13
Molecular Weight 1434.1 g/mol
CAS No. 73644-49-2
Cat. No. B1494149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Diiodo-Tyr5)-LHRH
CAS73644-49-2
Molecular FormulaC55H73I2N17O13
Molecular Weight1434.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)I)O)I)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H73I2N17O13/c1-27(2)15-37(49(82)69-36(9-5-13-62-55(59)60)54(87)74-14-6-10-42(74)53(86)64-23-43(58)76)68-45(78)24-65-47(80)38(18-28-16-32(56)46(79)33(57)17-28)70-52(85)41(25-75)73-50(83)39(19-29-21-63-34-8-4-3-7-31(29)34)71-51(84)40(20-30-22-61-26-66-30)72-48(81)35-11-12-44(77)67-35/h3-4,7-8,16-17,21-22,26-27,35-42,63,75,79H,5-6,9-15,18-20,23-25H2,1-2H3,(H2,58,76)(H,61,66)(H,64,86)(H,65,80)(H,67,77)(H,68,78)(H,69,82)(H,70,85)(H,71,84)(H,72,81)(H,73,83)(H4,59,60,62)
InChIKeyHRUDYPFKFIMXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3,5-Diiodo-Tyr5)-LHRH (CAS 73644-49-2) – A Definitive Overview for Research Procurement


(3,5-Diiodo-Tyr5)-LHRH (CAS 73644-49-2) is a synthetic decapeptide analog of the native luteinizing hormone-releasing hormone (LHRH/GnRH), distinguished by the incorporation of two iodine atoms at the 3- and 5- positions of the tyrosine residue at position 5 in the peptide sequence (Pyr-His-Trp-Ser-3,5-diiodo-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) [1]. This precise di-iodination confers unique biophysical and functional properties that diverge markedly from both the native hormone and its mono-iodinated analogs, establishing its primary utility as a non-radioactive carrier and a critical reference standard in LHRH receptor pharmacology studies rather than as a therapeutic agonist [2].

Why Generic LHRH Analogs Cannot Substitute for (3,5-Diiodo-Tyr5)-LHRH in Research Applications


LHRH analogs constitute a structurally diverse class of molecules whose biological and pharmacological profiles are exquisitely sensitive to specific amino acid substitutions and chemical modifications. The addition of two bulky, electron-withdrawing iodine atoms to the Tyr⁵ residue in (3,5-Diiodo-Tyr5)-LHRH does not merely enhance receptor binding affinity as commonly observed with superagonists (e.g., [D-Trp⁶]-LHRH); rather, it causes a complete functional ablation of gonadotropin-releasing activity [1]. In contrast, mono-iodinated analogs ([3-iodo-Tyr⁵]-LHRH) retain partial agonist activity (approximately 3-4% of native LHRH), while other position-5 modifications (e.g., D-Tyr⁵ or histidine substitutions) produce superagonists or antagonists with distinct pharmacological profiles [1][2]. This fundamental divergence in functional outcome—from potent agonist to complete functional silencing—demonstrates that (3,5-Diiodo-Tyr5)-LHRH occupies a unique and non-interchangeable niche in LHRH research, making generic substitution scientifically invalid for any assay requiring a biologically inert LHRH receptor-binding probe or a negative control for functional studies [1].

Quantitative Differentiation of (3,5-Diiodo-Tyr5)-LHRH from Native LHRH and Iodinated Analogs


Complete Ablation of Gonadotropin-Releasing Activity Compared to Native LHRH

In a direct in vitro bioassay using rat hemipituitaries, (3,5-Diiodo-Tyr5)-LHRH exhibited a complete loss of functional activity, showing 0% stimulation of luteinizing hormone (LH) release and 0% stimulation of follicle-stimulating hormone (FSH) release relative to native LHRH, which is set as the 100% reference standard for both hormones [1]. This is in stark contrast to the mono-iodinated analog, [3-iodo-Tyr5]-LHRH, which retained 3.9% LH-releasing activity and 2.3-3.2% FSH-releasing activity [1].

LHRH pharmacology GnRH receptor gonadotropin release functional bioassay

Divergent Functional Profile from Mono-Iodinated and Other Position-5 LHRH Analogs

The structure-activity relationship (SAR) for position-5 LHRH analogs reveals a sharp functional divergence based on the extent of iodination. While [3-iodo-Tyr5]-LHRH retains partial agonist activity (3.9% LH release), the di-iodinated analog (3,5-Diiodo-Tyr5)-LHRH shows 0% LH release [1]. This contrasts with other position-5 substitutions: replacement with D-Tyr5 or histidine produces LHRH antagonists or superagonists with varying potencies, while incorporation of hydrophilic residues at position 5 in antagonist scaffolds (e.g., Antide) enhances water solubility and modulates histamine release [2][3].

LHRH analog SAR structure-activity relationship position-5 modification iodination

Utility as a Non-Radioactive Carrier and Reference Standard in LHRH Receptor Binding Assays

Unlike the native LHRH peptide which is highly potent (EC50 for LH release typically in the sub-nanomolar range) and radioiodinated tracers (e.g., [125I]-LHRH) which retain substantial biological activity and can confound functional assays, (3,5-Diiodo-Tyr5)-LHRH serves as an ideal non-radioactive carrier or reference standard [1]. Its complete lack of agonist activity (0% LH/FSH release) eliminates the risk of confounding functional responses in receptor binding assays, while its structural similarity to native LHRH ensures that it can be used to define non-specific binding without altering the biological system under study [1].

receptor binding radioligand binding assay LHRH receptor Bmax Kd

Optimal Research Application Scenarios for (3,5-Diiodo-Tyr5)-LHRH Based on Verified Quantitative Evidence


Negative Control in Functional Gonadotropin Release Assays

In in vitro bioassays measuring LH or FSH release from primary pituitary cells or cell lines, (3,5-Diiodo-Tyr5)-LHRH should be utilized as a definitive negative control at concentrations equivalent to the native LHRH or test agonist. Its 0% agonist activity ensures that any observed hormone release is attributable to the test compound and not to the carrier or to non-specific peptide effects [1]. This is critical for validating assay specificity and for ruling out false-positive signals.

Non-Radioactive Tracer for LHRH Receptor Binding Studies

In competitive radioligand binding assays using [125I]-LHRH, (3,5-Diiodo-Tyr5)-LHRH serves as an ideal cold competitor to define non-specific binding. Because it is functionally inert (0% LH/FSH release) but structurally homologous to native LHRH, it allows for accurate determination of receptor binding affinity (Ki) and density (Bmax) without activating the receptor or triggering downstream signaling events that could confound the binding equilibrium [1].

Reference Standard for HPLC and Mass Spectrometry Method Development

Given its well-defined molecular weight (1434.1 g/mol), unique amino acid sequence (Pyr-His-Trp-Ser-3,5-diiodo-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), and high purity (≥95% by HPLC) as specified by vendors [2], (3,5-Diiodo-Tyr5)-LHRH is an excellent reference standard for developing and validating analytical methods (HPLC, LC-MS/MS) aimed at quantifying LHRH peptides in biological matrices. Its distinct mass shift due to the two iodine atoms provides a unique signature that facilitates unambiguous identification and quantification.

Pharmacological Tool to Differentiate LHRH Receptor Binding from Activation

The complete dissociation between receptor binding (presumed intact) and functional activation (0% gonadotropin release) exhibited by (3,5-Diiodo-Tyr5)-LHRH makes it a valuable tool for investigating the molecular mechanisms governing LHRH receptor activation and signal transduction. It can be used in comparative studies with agonists and antagonists to delineate the structural requirements for receptor occupancy versus those for triggering the G-protein-coupled signaling cascade leading to LH and FSH secretion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Diiodo-Tyr5)-LHRH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.